5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups including a thiophene, a carboxamide, a triazole, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms, while the thiophene is a five-membered ring with a sulfur atom .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as triazolopyrimidines and thiophene derivatives, are synthesized through various chemical reactions, including the condensation of active methylene nitriles with azido-substituted thiophenes and the reaction of enaminones with aminoheterocycles. These methods have enabled the preparation of compounds with potential pharmaceutical applications (Westerlund, 1980; Almazroa et al., 2004).
Biological Activities
Some triazolopyrimidines have shown promising cardiovascular agent properties, such as coronary vasodilating and antihypertensive activities. The potential of these compounds as cardiovascular agents highlights the importance of heterocyclic chemistry in drug discovery (Sato et al., 1980).
Antituberculous Activity
Research into structural analogs of antituberculous agents has led to the synthesis of compounds through three-component condensations, demonstrating the versatility of heterocyclic compounds in medicinal chemistry. These studies provide a foundation for developing new therapeutics against tuberculosis (Titova et al., 2019).
Antioxidant and Antimicrobial Properties
Thioamides and heteroaromatic thiols have been investigated for their radical scavenging capabilities, suggesting potential applications in antioxidant therapies. This research underscores the broad utility of heterocyclic and sulfur-containing compounds in addressing oxidative stress-related conditions (Chernov'yants et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Similar compounds have been shown to bind to various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
Similar compounds have been found to bind readily in the biological system with a variety of enzymes and receptors .
Result of Action
Similar compounds have been found to show versatile biological activities .
Action Environment
Similar compounds have been found to show a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors . This allows them to interact with various biomolecules and participate in numerous biochemical reactions .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Properties
IUPAC Name |
5-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-8-2-4-10(23-8)13(22)18-6-12-20-19-11-5-3-9(7-21(11)12)14(15,16)17/h2,4,9H,3,5-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZYTCIHLVKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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